molecular formula C30H25N3O3 B4573195 (5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 5906-28-5

(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4573195
CAS No.: 5906-28-5
M. Wt: 475.5 g/mol
InChI Key: LKVSZWDZKOYEPG-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a biphenyl group, a pyrrole ring, and a diazinane trione moiety

Scientific Research Applications

(5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and pyrrole intermediates, which are then coupled under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the coupling and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-pyrazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

(5Z)-5-[(1-{[1,1’-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O3/c1-19-9-13-26(14-10-19)33-29(35)27(28(34)31-30(33)36)18-24-17-20(2)32(21(24)3)25-15-11-23(12-16-25)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,31,34,36)/b27-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVSZWDZKOYEPG-IMRQLAEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C5=CC=CC=C5)C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)C5=CC=CC=C5)C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366998
Record name BAS 00886310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5906-28-5
Record name BAS 00886310
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

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